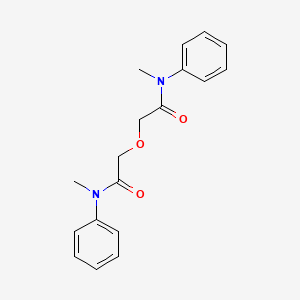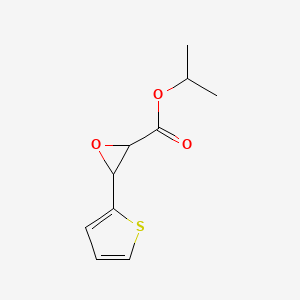
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound features an oxirane ring (epoxide) and a thienyl group, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester typically involves the reaction of 3-(2-thienyl)oxirane with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of acids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and diols.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted alcohols and ethers.
Applications De Recherche Scientifique
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through epoxide ring-opening reactions.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxiranecarboxylic acid, 3-(2-furyl)-, 1-methylethyl ester: Similar structure but with a furan ring instead of a thienyl group.
Oxiranecarboxylic acid, 3-(2-phenyl)-, 1-methylethyl ester: Contains a phenyl group instead of a thienyl group.
Uniqueness
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
140623-68-3 |
|---|---|
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
propan-2-yl 3-thiophen-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-6(2)12-10(11)9-8(13-9)7-4-3-5-14-7/h3-6,8-9H,1-2H3 |
Clé InChI |
YKLYMRQUGLXOJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1C(O1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


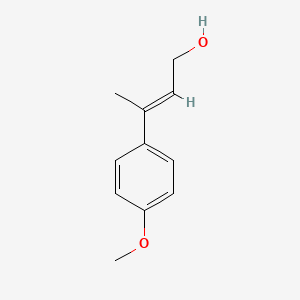
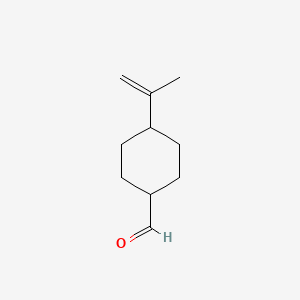
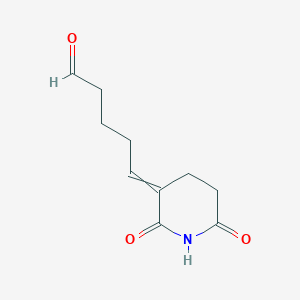
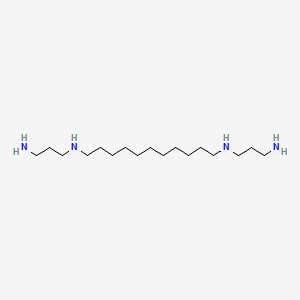
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
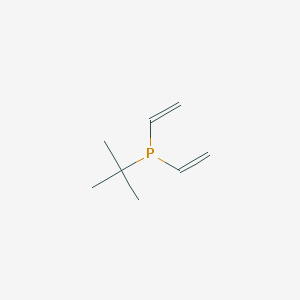

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
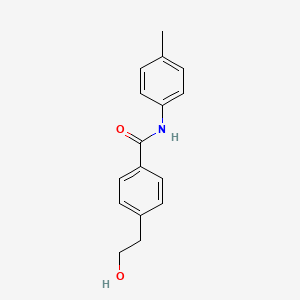
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
